4-(Trifluoromethoxy)phenyl isothiocyanate

Description

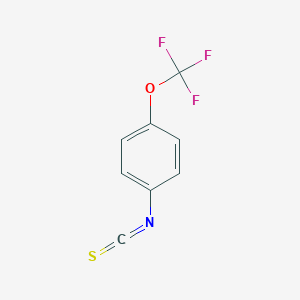

Structure

3D Structure

Properties

IUPAC Name |

1-isothiocyanato-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NOS/c9-8(10,11)13-7-3-1-6(2-4-7)12-5-14/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKSZUQPHKOPVHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=C=S)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380482 | |

| Record name | 4-(Trifluoromethoxy)phenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64285-95-6 | |

| Record name | 4-(Trifluoromethoxy)phenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Trifluoromethoxy)phenyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 4-(Trifluoromethoxy)phenyl Isothiocyanate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethoxy)phenyl isothiocyanate is a fluorinated organic compound of significant interest in medicinal chemistry and drug discovery. Its unique trifluoromethoxy group imparts desirable properties such as increased metabolic stability and lipophilicity to parent molecules, making it a valuable building block for the synthesis of novel therapeutic agents. The reactive isothiocyanate moiety allows for versatile conjugation to primary and secondary amines, forming thiourea derivatives which are scaffolds for a wide range of biologically active compounds. This technical guide provides a comprehensive overview of the properties, synthesis, and key applications of this compound.

Chemical and Physical Properties

The physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and use in experimental settings.

| Property | Value |

| CAS Number | 64285-95-6 |

| Molecular Formula | C₈H₄F₃NOS |

| Molecular Weight | 219.18 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 215-218 °C |

| Density | 1.35 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.541 |

| Flash Point | 107 °C (225 °F) |

| Solubility | Soluble in most organic solvents. Reacts with water. |

| Storage Temperature | 2-8°C, moisture sensitive |

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed or inhaled and causes severe skin burns and eye damage.[1] Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory when working with this chemical.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H314: Causes severe skin burns and eye damage.

-

H317: May cause an allergic skin reaction.

-

H332: Harmful if inhaled.

-

H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocols

The primary application of this compound in drug discovery is its reaction with amines to form substituted thioureas. These thiourea derivatives serve as precursors for a diverse range of heterocyclic compounds and other molecules with potential therapeutic activities, including antiproliferative, anticancer, and antimicrobial effects.[2][3][4]

General Synthesis of N-aryl, N'-alkyl/aryl Thiourea Derivatives

This protocol details the synthesis of a disubstituted thiourea from this compound and a primary amine.

Materials:

-

This compound

-

Primary amine of choice (e.g., aniline, benzylamine)

-

Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile)

-

Stir plate and magnetic stir bar

-

Round-bottom flask

-

Apparatus for solvent removal (e.g., rotary evaporator)

Procedure:

-

In a clean, dry round-bottom flask, dissolve the primary amine (1.0 equivalent) in the chosen anhydrous solvent.

-

To this solution, add this compound (1.0 equivalent) dropwise at room temperature with continuous stirring.

-

Allow the reaction to proceed at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reactions are typically complete within a few hours. For less reactive amines, gentle heating may be required.

-

Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product, often a solid, can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.

Experimental Workflow for Synthesis and Purification

The following diagram illustrates a typical workflow for the synthesis and purification of a thiourea derivative using this compound.

Caption: A generalized workflow for the synthesis and purification of thiourea derivatives.

Applications in Drug Development

Isothiocyanates and their thiourea derivatives are known to exhibit a wide range of biological activities. While specific signaling pathways for this compound are not yet fully elucidated, the broader class of isothiocyanates has been shown to modulate several key cellular pathways implicated in cancer and inflammation. For instance, phenethyl isothiocyanate (PEITC) has been reported to suppress the PI3K/Akt/NF-κB signaling pathway in glioblastoma cells and inhibit the TRIF-dependent signaling pathway of Toll-like receptors.[5][6] It is plausible that derivatives of this compound could exhibit similar or unique biological activities, making them attractive candidates for further investigation in drug discovery programs.

The diagram below depicts a simplified representation of a signaling pathway known to be modulated by other isothiocyanates, providing a potential framework for investigating the mechanism of action of novel derivatives.

Caption: Inhibition of the TRIF-dependent TLR signaling pathway by isothiocyanates.

Conclusion

This compound is a versatile and valuable reagent for the synthesis of novel compounds with potential therapeutic applications. Its favorable physicochemical properties, coupled with the reactivity of the isothiocyanate group, make it a key building block in modern drug discovery. The experimental protocols and workflows provided in this guide offer a starting point for researchers to explore the synthesis of new chemical entities. Further investigation into the specific biological mechanisms of action of its derivatives is warranted and holds promise for the development of new treatments for a range of diseases.

References

- 1. THIOUREA PURIFIED | Oman CHEMICAL [omanchem.com]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. Expression of the platelet-activating factor receptor enhances benzyl isothiocyanate-induced apoptosis in murine and human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phenethyl isothiocyanate regulates inflammation through suppression of the TRIF-dependent signaling pathway of Toll-like receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phenethyl Isothiocyanate Suppresses the Proinflammatory Cytokines in Human Glioblastoma Cells through the PI3K/Akt/NF- κ B Signaling Pathway In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

4-(Trifluoromethoxy)phenyl isothiocyanate molecular weight and formula

This document provides the core chemical properties of 4-(Trifluoromethoxy)phenyl isothiocyanate, a reagent utilized in the synthesis of various biologically active compounds.

Chemical Properties

The fundamental molecular characteristics of this compound are summarized below.

| Property | Value |

| Molecular Formula | C8H4F3NOS[1] |

| Molecular Weight | 219.18 g/mol [1] |

| CAS Number | 64285-95-6[1] |

While some sources may list a molecular formula of C9H4F3NOS and a molecular weight of 237.2 g/mol , the consensus among major chemical suppliers points to the values presented in the table.[1][2] This compound is typically a colorless to pale yellow solid and is soluble in organic solvents.[2]

It is primarily used as a reagent in organic synthesis. For instance, it is employed in the creation of thiourea and thioether derivatives of Sorafenib, which have shown potential antiproliferative and anticancer activities.

Note: Experimental protocols and signaling pathways are not applicable to the fundamental physicochemical properties of a single chemical compound.

References

A Technical Guide to the Synthesis of 4-(Trifluoromethoxy)phenyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethoxy)phenyl isothiocyanate is a key building block in modern medicinal chemistry and drug development. Its unique trifluoromethoxy group imparts desirable properties such as increased metabolic stability and lipophilicity to target molecules. The highly reactive isothiocyanate moiety serves as a versatile handle for the synthesis of a wide range of pharmacologically active compounds, including thioureas, thioamides, and various heterocyclic systems. This technical guide provides an in-depth overview of the primary synthetic pathways to this valuable intermediate, complete with detailed experimental protocols and comparative data to aid researchers in its preparation.

Core Synthetic Pathways

The synthesis of this compound predominantly starts from the commercially available precursor, 4-(trifluoromethoxy)aniline. The conversion of the primary amine to the isothiocyanate functional group is typically achieved via two well-established methods: direct thiocarbonylation with thiophosgene or a two-step process involving the formation and subsequent decomposition of a dithiocarbamate salt using carbon disulfide.

Pathway 1: The Thiophosgene Route

The reaction of an aniline with thiophosgene (CSCl₂) is a direct and often high-yielding method for the synthesis of aryl isothiocyanates. The reaction proceeds via the formation of a transient thiocarbamoyl chloride intermediate, which then eliminates hydrogen chloride to afford the desired isothiocyanate. Given the high toxicity of thiophosgene, this procedure must be conducted with extreme caution in a well-ventilated fume hood.

Caption: Reaction scheme for the synthesis via thiophosgene.

Pathway 2: The Carbon Disulfide Route

An alternative and less hazardous approach involves the reaction of 4-(trifluoromethoxy)aniline with carbon disulfide (CS₂) in the presence of a base to form a stable dithiocarbamate salt intermediate. This salt is then treated with a desulfurizing agent to induce elimination and form the isothiocyanate. This two-step, one-pot procedure offers a safer alternative to the use of thiophosgene.

Caption: Reaction scheme for the synthesis via carbon disulfide.

Experimental Protocols

The following protocols are adapted from established general procedures for the synthesis of aryl isothiocyanates.[1] Due to the electron-withdrawing nature of the trifluoromethoxy group, reaction times may need to be extended or temperatures slightly elevated compared to electron-rich anilines.

Protocol 1: Synthesis using Thiophosgene

Materials:

-

4-(Trifluoromethoxy)aniline

-

Thiophosgene (CSCl₂)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a 100 mL round-bottom flask, dissolve 4-(trifluoromethoxy)aniline (5.0 mmol, 1.0 equiv.) in dichloromethane (25 mL).

-

Add a saturated aqueous solution of sodium bicarbonate (25 mL) to create a biphasic system.

-

While stirring vigorously at room temperature, slowly add thiophosgene (6.0 mmol, 1.2 equiv.) to the mixture.

-

Continue stirring for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

-

Extract the aqueous phase with dichloromethane (3 x 30 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude material by column chromatography on silica gel or by vacuum distillation.

Protocol 2: Synthesis using Carbon Disulfide and Sodium Persulfate

Materials:

-

4-(Trifluoromethoxy)aniline

-

Carbon disulfide (CS₂)

-

Potassium carbonate (K₂CO₃)

-

Sodium persulfate (Na₂S₂O₈)

-

Water (H₂O)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a 25 mL flask, add 4-(trifluoromethoxy)aniline (5.0 mmol, 1.0 equiv.), water (5 mL), carbon disulfide (12.5 mmol, 2.5 equiv.), and potassium carbonate (10.0 mmol, 2.0 equiv.).

-

Stir the mixture at room temperature overnight to form the dithiocarbamate salt.

-

Add sodium persulfate (5.0 mmol, 1.0 equiv.) and potassium carbonate (5.0 mmol, 1.0 equiv.) to the mixture, followed by an additional 5.0 mL of water.

-

Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

-

Upon completion, add brine (2.0 mL) and extract the mixture with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation: Comparative Summary

The choice of synthetic route often depends on the available equipment, safety considerations, and desired scale. The following table summarizes the key parameters for the two primary pathways.

| Parameter | Pathway 1: Thiophosgene | Pathway 2: Carbon Disulfide |

| Primary Reagent | Thiophosgene (CSCl₂) | Carbon Disulfide (CS₂) |

| Key Intermediate | Thiocarbamoyl chloride | Dithiocarbamate salt |

| Typical Solvents | Dichloromethane / Water | Water / Ethyl Acetate |

| Base / Additive | Sodium Bicarbonate | Potassium Carbonate, Sodium Persulfate |

| Reaction Temp. | Room Temperature | Room Temperature |

| Reaction Time | 1 - 3 hours | Overnight + 1 - 2 hours |

| Key Advantage | Direct, often higher yield | Safer reagents |

| Key Disadvantage | Highly toxic reagent | Longer reaction time, multi-step |

Conclusion

The synthesis of this compound can be reliably achieved from 4-(trifluoromethoxy)aniline using either thiophosgene or carbon disulfide. The thiophosgene method offers a more direct and potentially higher-yielding route, but requires stringent safety precautions. The carbon disulfide method provides a safer alternative, albeit with a longer reaction time. The detailed protocols and comparative data in this guide are intended to equip researchers with the necessary information to select and execute the most suitable synthesis for their specific needs, thereby facilitating the development of novel therapeutics and other advanced materials.

References

Chemical Reactivity Profile of 4-(Trifluoromethoxy)phenyl isothiocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity profile of 4-(Trifluoromethoxy)phenyl isothiocyanate. This versatile reagent is of significant interest in medicinal chemistry and drug discovery due to the unique properties conferred by the trifluoromethoxy group, which can enhance pharmacokinetic properties such as lipophilicity and metabolic stability.[1] The primary focus of this document is the characteristic reactivity of the isothiocyanate functional group, particularly its utility in the synthesis of thiourea derivatives, which are prevalent scaffolds in numerous biologically active compounds. This guide includes a summary of its chemical and physical properties, detailed experimental protocols for its key reactions, and an exploration of the biological significance of its derivatives, including their role as inhibitors of critical signaling pathways in cancer.

Introduction

This compound (CAS No. 64285-95-6) is an aromatic isothiocyanate featuring a trifluoromethoxy (-OCF₃) substituent on the phenyl ring. The isothiocyanate group (-N=C=S) is a highly reactive electrophilic moiety, readily undergoing addition reactions with a wide range of nucleophiles. This reactivity makes it a valuable building block in organic synthesis, particularly for the construction of thioureas, thioamides, and various heterocyclic systems.[1] The presence of the trifluoromethoxy group often imparts favorable properties to the resulting molecules, such as increased metabolic stability and enhanced membrane permeability, making this reagent particularly attractive for the development of novel therapeutic agents.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₈H₄F₃NOS |

| Molecular Weight | 219.18 g/mol |

| Appearance | Colorless to pale yellow liquid or solid |

| Boiling Point | 81 °C at 11 mmHg |

| Density | 1.35 g/mL at 25 °C |

| Stability | Stable under normal handling and storage conditions. Moisture sensitive. |

| Incompatibilities | Strong oxidizing agents. |

| Hazards | Causes severe skin burns and eye damage. May cause respiratory irritation. |

Chemical Reactivity

The primary mode of reactivity for this compound is the electrophilic addition of nucleophiles to the central carbon atom of the isothiocyanate group.

Reaction with Amines: Synthesis of Thioureas

The most prominent reaction of this compound is its reaction with primary and secondary amines to form N,N'-disubstituted thioureas. This reaction is typically high-yielding and proceeds under mild conditions. The general reaction scheme is as follows:

Caption: General synthesis of thioureas.

The reaction is versatile, accommodating a wide range of aliphatic and aromatic amines. The trifluoromethoxy group can influence the reactivity of the isothiocyanate and the properties of the resulting thiourea derivatives.

Other Nucleophilic Additions

Besides amines, this compound can react with other nucleophiles, although these reactions are less commonly reported in the context of drug discovery. These include reactions with:

-

Alcohols and Phenols: To form thiocarbamates.

-

Thiols: To form dithiocarbamates.

-

Carbanions: To generate thioamides after rearrangement.

Experimental Protocols

General Procedure for the Synthesis of N-Aryl-N'-(4-(trifluoromethoxy)phenyl)thioureas

This protocol provides a general method for the synthesis of thiourea derivatives from this compound and a primary amine.

Materials and Reagents:

-

This compound

-

Substituted primary amine (e.g., aniline, benzylamine)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Ethanol, Acetone)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Reflux condenser (if heating is required)

Procedure:

-

In a round-bottom flask, dissolve the primary amine (1.0 equivalent) in the chosen anhydrous solvent.

-

To this solution, add this compound (1.0 to 1.1 equivalents) dropwise at room temperature with continuous stirring.

-

The reaction mixture is typically stirred at room temperature for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). For less reactive amines, heating the mixture to reflux may be necessary.

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The resulting crude product is then purified. Purification is often achieved by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel.

Yields: The yields for this type of reaction are generally high, often exceeding 80%. The table below provides some representative yields for the synthesis of thiourea derivatives from various isothiocyanates.

| Isothiocyanate | Amine | Product | Yield (%) |

| 2-Naphthoyl isothiocyanate | Cyclohexylamine | N-(cyclohexylcarbamothioyl)-2-naphthamide | 98% (under sonication) |

| Benzoyl isothiocyanate | 4-Methylthioaniline | 3-Benzoyl-1-[4-(methylsulfanyl)phenyl]thiourea | 84% |

| Phenyl isothiocyanate | Various anilines | Diarylthioureas | 89-98% (mechanochemical) |

| 4-chlorobutanoyl chloride (in situ isothiocyanate formation) | 2-(Trifluoromethyl)aniline | N-(4-Chlorobutanoyl)-N′-[2-(trifluoromethyl)phenyl]thiourea | Not specified, but product isolated |

| 2-((4-Methoxyphenoxy)methyl)benzoyl chloride (in situ isothiocyanate formation) | Thiazol-2-amine | 2-((4-Methoxyphenoxy)methyl)-N-(thiazol-2-ylcarbamothioyl)benzamide | 65% |

Biological Significance and Signaling Pathways

Thiourea derivatives of this compound are of significant interest in drug discovery, particularly in the development of anticancer agents. Many of these compounds function as kinase inhibitors. A notable example is Sorafenib, a multi-kinase inhibitor used in the treatment of various cancers, which contains a urea linkage that is structurally related to the thiourea moiety. Analogues of Sorafenib incorporating the 4-(trifluoromethoxy)phenyl group have been synthesized and evaluated for their biological activity.

Inhibition of the Raf/MEK/ERK Signaling Pathway

One of the primary mechanisms of action for Sorafenib and its analogues is the inhibition of the Raf/MEK/ERK signaling pathway.[1][2][3][4][5] This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a common feature in many cancers.

Caption: Inhibition of the Raf/MEK/ERK pathway by Sorafenib analogues.

Sorafenib and its analogues directly inhibit Raf kinases (B-Raf and C-Raf), thereby blocking the downstream phosphorylation of MEK and ERK.[2][3][4][5] This inhibition leads to a decrease in the expression of proteins involved in cell cycle progression and survival, ultimately inducing apoptosis in cancer cells.[2] Additionally, these compounds often inhibit receptor tyrosine kinases such as VEGFR and PDGFR, which are crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[1][2]

Cytotoxic Activity of Related Thiourea Derivatives

The cytotoxic potential of thiourea derivatives is a key area of investigation. The table below summarizes the in vitro cytotoxic activity of some thiourea derivatives against various cancer cell lines.

| Compound Type | Cancer Cell Line | IC₅₀ (µM) |

| 3-(Trifluoromethyl)phenylthiourea analogues | SW620 (colon cancer) | 1.5 - 9.4 |

| 3-(Trifluoromethyl)phenylthiourea analogues | PC3 (prostate cancer) | 6.9 - 13.7 |

| Sorafenib analogue (thiourea) | HCT116 (colon cancer) | Competitive with Sorafenib |

| Sorafenib analogue (thiourea) | MDA-MB-231 (breast cancer) | Competitive with Sorafenib |

Conclusion

This compound is a valuable and reactive building block for the synthesis of a diverse range of compounds, most notably thiourea derivatives. Its reactivity, coupled with the beneficial properties imparted by the trifluoromethoxy group, makes it a highly relevant reagent for researchers and scientists in the field of drug discovery. The ability of its derivatives to inhibit key signaling pathways, such as the Raf/MEK/ERK pathway, underscores their potential in the development of novel anticancer therapeutics. This guide provides a foundational understanding of the chemical reactivity and potential applications of this important synthetic intermediate. Further research into the synthesis and biological evaluation of new derivatives of this compound is warranted to fully explore their therapeutic potential.

References

- 1. droracle.ai [droracle.ai]

- 2. Sorafenib blocks the RAF/MEK/ERK pathway, inhibits tumor angiogenesis, and induces tumor cell apoptosis in hepatocellular carcinoma model PLC/PRF/5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Spectral data (NMR, IR, Mass Spec) for 4-(Trifluoromethoxy)phenyl isothiocyanate

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data for 4-(Trifluoromethoxy)phenyl isothiocyanate. Due to the limited availability of experimentally derived data for this specific compound in public databases, this guide also includes spectral information for the close structural analog, 4-(Trifluoromethyl)phenyl isothiocyanate, for comparative purposes. Generic, detailed experimental protocols for the acquisition of such data are also provided to facilitate further research.

Compound Identification

| Property | Value |

| Compound Name | This compound |

| CAS Number | 64285-95-6[1] |

| Molecular Formula | C₈H₄F₃NOS[1] |

| Molecular Weight | 219.18 g/mol [1] |

| Chemical Structure | OCF₃-C₆H₄-NCS |

Spectral Data Summary

Infrared (IR) Spectroscopy of this compound

A summary of the key experimental parameters for the Fourier-Transform Infrared (FTIR) spectrum of this compound is presented below.

| Parameter | Value | Reference |

| Instrument | Bruker Tensor 27 FT-IR | [1] |

| Accessory | TRANS | [1] |

| Apodization Function | Norton-Beer, medium | [1] |

| Number of Sample Scans | 16 | [1] |

| Resolution | 4 cm⁻¹ | [2] |

| Wavenumber Range | 4000-650 cm⁻¹ | [2] |

Note: While a full list of peak absorbances is not provided, the isothiocyanate (-NCS) group typically exhibits a strong, characteristic absorption band in the range of 2000-2200 cm⁻¹.

Spectral Data for the Structural Analog: 4-(Trifluoromethyl)phenyl isothiocyanate

Disclaimer: The following data is for 4-(Trifluoromethyl)phenyl isothiocyanate (CAS: 1645-65-4), a structural analog of the target compound. The substitution of a trifluoromethoxy (-OCF₃) group with a trifluoromethyl (-CF₃) group will lead to differences in the spectral data, particularly in the ¹³C and ¹⁹F NMR spectra due to the different electronic effects of oxygen.

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.70 | d | 2H | Aromatic H (ortho to -CF₃) |

| 7.35 | d | 2H | Aromatic H (meta to -CF₃) |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (ppm) | Assignment |

| 135.4 | Aromatic C (para to -NCS) |

| 132.7 (q) | -CF₃ |

| 129.4 | Aromatic C (ortho to -NCS) |

| 126.8 (q) | Aromatic C (meta to -NCS) |

| 125.6 | Aromatic C (ipso to -NCS) |

| 122.5 (q) | Aromatic C (ipso to -CF₃) |

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance)

| Chemical Shift (ppm) | Assignment |

| -63.23 | -CF₃ |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 203.0 | [M]⁺ (Molecular Ion) |

| 145.0 | [M - NCS]⁺ |

| 134.0 | [M - CF₃]⁺ |

Predicted NMR Data for this compound

While experimental data is not available, computational prediction tools can offer an estimation of the NMR chemical shifts. The following are predicted values:

Predicted ¹H NMR

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.3-7.4 | d | 2H | Aromatic H (ortho to -OCF₃) |

| ~7.2-7.3 | d | 2H | Aromatic H (meta to -OCF₃) |

Predicted ¹³C NMR

| Chemical Shift (ppm) | Assignment |

| ~150-155 | Aromatic C (para to -NCS, attached to -OCF₃) |

| ~130-135 | Aromatic C (ipso to -NCS) |

| ~120-125 (q) | -OCF₃ |

| ~120-125 | Aromatic C (meta to -OCF₃) |

| ~115-120 | Aromatic C (ortho to -OCF₃) |

Predicted ¹⁹F NMR

| Chemical Shift (ppm) | Assignment |

| ~ -56 to -60 | -OCF₃ |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra to elucidate the molecular structure.

Materials:

-

This compound (5-25 mg for ¹H, higher for ¹³C)

-

Deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆)

-

NMR tubes (5 mm)

-

Internal standard (e.g., Tetramethylsilane - TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F)

Procedure:

-

Dissolve the sample in the deuterated solvent in a clean, dry vial.

-

Filter the solution into an NMR tube to a depth of approximately 4-5 cm.

-

Add a small amount of the internal standard.

-

Cap the NMR tube and invert several times to ensure a homogenous solution.

-

Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Acquire the spectra using standard acquisition parameters for each nucleus. For ¹³C NMR, a larger number of scans will be necessary due to its lower natural abundance.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Solvent for cleaning (e.g., isopropanol or acetone)

Procedure:

-

Record a background spectrum of the clean ATR crystal.[2]

-

Place a small amount of the sample directly onto the ATR crystal.[2]

-

Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum.

-

Clean the ATR crystal thoroughly with a suitable solvent and a soft cloth after analysis.[2]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

This compound

-

Volatile solvent (e.g., methanol, acetonitrile)

-

Mass spectrometer (e.g., with Electrospray Ionization - ESI source)

Procedure:

-

Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a volatile solvent.[3]

-

Infuse the sample solution directly into the mass spectrometer's ionization source or inject it via a liquid chromatography system.

-

Acquire the mass spectrum over a suitable m/z range.

-

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation.

Visualizations

Caption: Workflow for the spectral analysis of this compound.

References

Technical Guide: Physicochemical Properties and Biological Significance of 4-(Trifluoromethoxy)phenyl isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties of 4-(Trifluoromethoxy)phenyl isothiocyanate, alongside detailed experimental protocols for their determination and synthesis. Additionally, it explores the broader biological context of isothiocyanates by illustrating a key signaling pathway they modulate, offering insights for researchers in drug discovery and development.

Core Physical Properties

This compound (CAS No. 64285-95-6) is a fluorinated organic compound of interest in medicinal chemistry and materials science. Its physicochemical properties are crucial for its handling, formulation, and application in research and development.

Data Presentation: Physical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₄F₃NOS | SynQuest Labs[1] |

| Molecular Weight | 219.18 g/mol | ChemicalBook[2] |

| Boiling Point | 215-218 °C (lit.) | ChemicalBook[2] |

| Density | 1.35 g/mL at 25 °C (lit.) | ChemicalBook[2] |

| Refractive Index | n20/D 1.541 (lit.) | ChemicalBook[2] |

| Appearance | Colorless Liquid | ChemicalBook[2] |

| Melting Point | Not available in cited literature | N/A |

Experimental Protocols

The following sections detail generalized experimental procedures for the determination of physical properties and a common synthetic route for aryl isothiocyanates. These protocols are intended as a guide and may require optimization for specific laboratory conditions and equipment.

Determination of Boiling Point (Capillary Method)

This method is suitable for determining the boiling point of small quantities of liquid organic compounds.[5][6][7][8][9]

Materials:

-

Thiele tube or melting point apparatus with a heating block

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heating source (e.g., Bunsen burner or heating mantle)

-

Stand and clamp

Procedure:

-

A small amount of this compound is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.

-

The test tube is securely attached to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb.

-

The assembly is placed in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil) or into the heating block of a melting point apparatus.

-

The apparatus is heated slowly and evenly.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is discontinued, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Melting Point (for solid compounds)

While this compound is a liquid at room temperature, this general protocol is provided for the determination of the melting point of solid organic compounds.[10][11][12][13]

Materials:

-

Melting point apparatus

-

Capillary tubes (open at both ends)

-

Solid organic compound

-

Mortar and pestle

Procedure:

-

A small amount of the dry, solid organic compound is finely ground using a mortar and pestle.

-

The open end of a capillary tube is pressed into the powdered sample to pack a small amount (2-3 mm in height) into the bottom of the tube.

-

The capillary tube is placed into the sample holder of the melting point apparatus.

-

The apparatus is heated at a controlled rate.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has transformed into a clear liquid is recorded as the end of the melting range.

-

For a pure compound, this range should be narrow (typically 1-2 °C).

Synthesis of this compound

A common method for the synthesis of aryl isothiocyanates involves the reaction of the corresponding aniline with a thiocarbonylating agent. The following is a generalized procedure.[14][15][16][17][18]

Step 1: Formation of Dithiocarbamate Salt

-

4-(Trifluoromethoxy)aniline is dissolved in a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

An excess of carbon disulfide (CS₂) is added to the solution.

-

A base, such as triethylamine or an aqueous solution of sodium hydroxide, is added dropwise while stirring the mixture, often at a reduced temperature (e.g., 0-10 °C).

-

The reaction mixture is stirred for a specified period to allow for the formation of the dithiocarbamate salt intermediate.

Step 2: Conversion to Isothiocyanate

-

A desulfurizing agent, such as ethyl chloroformate or tosyl chloride, is added to the reaction mixture containing the dithiocarbamate salt.

-

The mixture is stirred, and the reaction progress is monitored by a suitable technique (e.g., thin-layer chromatography).

-

Upon completion, the reaction mixture is worked up by washing with water and brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by distillation or column chromatography to yield pure this compound.

Mandatory Visualization: Isothiocyanate Modulation of Cancer-Related Signaling Pathways

Isothiocyanates are known to exert anticancer effects by modulating various signaling pathways involved in cell proliferation, survival, and inflammation.[19][20][21][22] The following diagram illustrates a simplified overview of how isothiocyanates can influence the PI3K/Akt, MAPK, and NF-κB signaling pathways, which are often dysregulated in cancer.

Caption: Isothiocyanate modulation of key cancer-related signaling pathways.

References

- 1. synquestlabs.com [synquestlabs.com]

- 2. This compound | 64285-95-6 [chemicalbook.com]

- 3. 4-(三氟甲基)苯基异硫氰酸酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 4-(Trifluoromethyl)phenyl isothiocyanate, 98+% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. cdn.juniata.edu [cdn.juniata.edu]

- 8. jove.com [jove.com]

- 9. byjus.com [byjus.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. byjus.com [byjus.com]

- 12. pennwest.edu [pennwest.edu]

- 13. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 14. rsc.org [rsc.org]

- 15. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]

- 16. pubs.rsc.org [pubs.rsc.org]

- 17. chemrxiv.org [chemrxiv.org]

- 18. Isothiocyanate synthesis [organic-chemistry.org]

- 19. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safety, Handling, and Storage of 4-(Trifluoromethoxy)phenyl isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and storage information for 4-(Trifluoromethoxy)phenyl isothiocyanate, a key reagent in the synthesis of various biologically active compounds. Adherence to the protocols and safety measures outlined in this document is crucial for ensuring a safe laboratory environment and the integrity of research outcomes.

Chemical and Physical Properties

This compound is a colorless to light yellow or light orange clear liquid. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₄F₃NOS | [1] |

| Molecular Weight | 219.18 g/mol | [1] |

| CAS Number | 64285-95-6 | [1] |

| Appearance | Colorless to Light yellow to Light orange clear liquid | [2] |

| Boiling Point | 88 °C at 7 mmHg, 215-218 °C (lit.) | [1][2] |

| Density | 1.35 - 1.36 g/mL at 25 °C (lit.) | [1] |

| Refractive Index | n20/D 1.541 (lit.) | [1][3] |

| Flash Point | 107 °C (225 °F) | [1][2] |

| Sensitivity | Moisture Sensitive | [1] |

Hazard Identification and Toxicity

This compound is classified as hazardous. It is harmful if swallowed or inhaled, causes severe skin burns and eye damage, and may cause respiratory irritation.[2]

GHS Hazard Statements

-

H302 + H332: Harmful if swallowed or if inhaled.[2]

-

H314: Causes severe skin burns and eye damage.[2]

-

H335: May cause respiratory irritation.[2]

Toxicity Data

Potential Signaling Pathways of Toxicity

Isothiocyanates, as a class of compounds, are known to exert their toxic effects through various mechanisms, primarily by inducing apoptosis (programmed cell death), inhibiting cell cycle progression, and modulating signaling pathways related to oxidative stress.[4][5] The trifluoromethoxy group in the para position of the phenyl ring can influence the reactivity and biological activity of the isothiocyanate moiety.

A potential signaling pathway for isothiocyanate-induced toxicity involves the induction of oxidative stress, leading to mitochondrial dysfunction and the activation of apoptotic pathways.

Caption: Potential signaling pathway of toxicity upon exposure.

Safe Handling and Personal Protective Equipment (PPE)

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.

Engineering Controls

-

Always handle this chemical in a well-ventilated area, preferably inside a certified chemical fume hood.

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn at all times when handling this compound:

| PPE Category | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield conforming to OSHA's 29 CFR 1910.133 or European Standard EN166. |

| Skin Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile rubber, neoprene). An impervious lab coat or apron is also recommended to minimize skin contact. |

| Respiratory Protection | If working outside a fume hood or if there is a risk of inhalation, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used. |

Storage and Stability

Proper storage is essential to maintain the chemical's integrity and prevent hazardous situations.

| Storage Condition | Recommendation |

| General Storage | Store in a cool, dry, and well-ventilated area away from incompatible materials.[2] |

| Temperature | Some suppliers recommend storage at 2-8°C.[1] Always refer to the supplier's specific recommendations. |

| Container | Keep the container tightly closed to prevent moisture contamination.[2] |

| Security | Store in a locked cabinet or a secure, restricted-access area.[2] |

| Incompatible Materials | Avoid contact with strong oxidizing agents, strong acids, strong bases, and moisture. |

Experimental Protocols

The following protocols provide a general framework for the safe use of this compound. These should be adapted to specific experimental needs and institutional safety guidelines.

General Handling Workflow

The logical workflow for handling this chemical from receipt to disposal is crucial for maintaining safety.

Caption: Logical workflow for the safe handling of the chemical.

Spill Cleanup Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and further contamination.

-

Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

-

Don PPE: Before addressing the spill, don the appropriate personal protective equipment as outlined in Section 3.2.

-

Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the spill.

-

Neutralize (if applicable): For spills of isothiocyanates, a decontamination solution can be used. A common decontaminating agent for isocyanates is a solution of 5% sodium carbonate and 5% liquid detergent in water. Apply the solution to the spill area and allow it to react for at least 10 minutes.

-

Collect Absorbent Material: Carefully collect the absorbed and neutralized material using non-sparking tools and place it into a clearly labeled, sealable hazardous waste container.

-

Decontaminate the Area: Wipe down the spill area with the decontamination solution, followed by a rinse with water.

-

Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste according to institutional and local regulations.

Emergency and First Aid Procedures

| Exposure Route | First Aid Measures |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Skin Contact | Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |

| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

-

Waste Collection: Collect waste in a designated, properly labeled, and sealed container.

-

Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash.

This guide is intended to provide comprehensive information for the safe handling of this compound. It is not a substitute for proper training and adherence to all applicable safety regulations. Always consult the Safety Data Sheet (SDS) provided by the supplier and your institution's safety protocols before working with this chemical.

References

A Technical Guide to 4-(Trifluoromethoxy)phenyl Isothiocyanate for Researchers and Drug Development Professionals

An in-depth examination of the synthesis, commercial availability, and biological significance of a key building block in modern medicinal chemistry.

Introduction

4-(Trifluoromethoxy)phenyl isothiocyanate is a specialized organic compound that has garnered significant interest within the pharmaceutical and agrochemical industries. Its unique structural features, namely the reactive isothiocyanate moiety and the trifluoromethoxy group, make it a valuable precursor for the synthesis of a diverse range of biologically active molecules. The trifluoromethoxy group, in particular, can impart desirable pharmacokinetic properties to a molecule, such as enhanced metabolic stability and increased lipophilicity, which are critical for the development of effective therapeutic agents.[1] This guide provides a comprehensive overview of the key suppliers, commercial availability, synthetic methodologies, and known biological signaling pathways associated with this important chemical intermediate.

Commercial Availability

A variety of chemical suppliers offer this compound, ensuring its accessibility for research and development purposes. The compound is available in various quantities and purities to suit different experimental needs. Below is a summary of key suppliers and their typical product offerings.

| Supplier | CAS Number | Purity | Available Quantities |

| Ningbo Inno Pharmchem Co., Ltd. | 64285-95-6 | ≥ 99.0% | Bulk quantities available upon request. |

| SynQuest Laboratories, Inc. | 64285-95-6 | Not specified | Available for laboratory and research use. |

| Apollo Scientific | 64285-95-6 | 97% | 5g, 25g, 100g |

| Sigma-Aldrich | 1645-65-4 (for the trifluoromethyl analog) | 97% | 1g, 5g |

| Thermo Fisher Scientific (Alfa Aesar) | 64285-95-6 | 97% | 5g |

| TCI Chemicals | 64285-95-6 | >98.0% (GC) | 1g, 5g, 25g |

| Chem-Impex | 1645-65-4 (for the trifluoromethyl analog) | ≥ 98% (GC) | Available upon request |

Note: The CAS number for the closely related compound 4-(Trifluoromethyl)phenyl isothiocyanate (1645-65-4) is sometimes listed, so researchers should verify the exact compound required.

Synthesis of this compound

Representative Experimental Protocol (Adapted from General Methods)

This protocol is a representative example adapted from established procedures for the synthesis of aryl isothiocyanates.[2][3][4]

Materials:

-

4-(Trifluoromethoxy)aniline

-

Carbon disulfide (CS₂)

-

Triethylamine (Et₃N) or another suitable base

-

A desulfurizing agent (e.g., tosyl chloride, ethyl chloroformate, or a carbodiimide)

-

An appropriate solvent (e.g., dichloromethane, chloroform, or tetrahydrofuran)

Procedure:

-

Formation of the Dithiocarbamate Salt: To a solution of 4-(Trifluoromethoxy)aniline (1 equivalent) in a suitable anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.1 equivalents). Cool the mixture in an ice bath. To this cooled solution, add carbon disulfide (1.2 equivalents) dropwise. Allow the reaction to stir at room temperature until the formation of the triethylammonium dithiocarbamate salt is complete (this can be monitored by thin-layer chromatography).

-

Decomposition to the Isothiocyanate: Cool the reaction mixture again in an ice bath. Add a solution of the desulfurizing agent (e.g., tosyl chloride, 1.1 equivalents) in the same solvent dropwise. The reaction is typically stirred at room temperature or gently heated until the decomposition of the dithiocarbamate salt to the isothiocyanate is complete.

-

Work-up and Purification: Upon completion of the reaction, the mixture is typically washed with water and brine. The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, usually by vacuum distillation or column chromatography on silica gel, to yield the pure this compound.

Applications in Drug Discovery and Relevant Signaling Pathways

Isothiocyanates are recognized for their potential as chemopreventive and therapeutic agents, particularly in the fields of oncology and virology.[1] Their biological activity often stems from their ability to modulate key signaling pathways involved in cellular proliferation, inflammation, and apoptosis. While specific studies on this compound are limited, the broader class of isothiocyanates is known to interact with several critical cellular signaling pathways.

PI3K/AKT Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a common feature in many cancers. Several isothiocyanates have been shown to inhibit the PI3K/AKT pathway, leading to the induction of apoptosis in cancer cells.[5]

Caption: Isothiocyanate-mediated inhibition of the PI3K/AKT signaling pathway.

Nrf2-Keap1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) pathway is a primary regulator of the cellular antioxidant response. Isothiocyanates are potent inducers of Nrf2, leading to the transcription of a battery of cytoprotective genes. This mechanism is believed to contribute significantly to their chemopreventive effects.

Caption: Activation of the Nrf2-Keap1 antioxidant response pathway by isothiocyanates.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation and is often constitutively active in cancer cells, promoting their survival and proliferation. Isothiocyanates have been shown to inhibit the NF-κB pathway, thereby exerting anti-inflammatory and anti-cancer effects.[6]

Caption: Inhibition of the NF-κB inflammatory signaling pathway by isothiocyanates.

Conclusion

This compound is a readily available and highly versatile chemical intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. Its utility is underscored by the advantageous properties conferred by the trifluoromethoxy group and the reactivity of the isothiocyanate functionality. While further research is needed to fully elucidate the specific biological activities of this particular compound, the well-documented roles of isothiocyanates in modulating key cellular signaling pathways provide a strong rationale for its continued investigation in drug discovery programs. This guide serves as a foundational resource for researchers and professionals seeking to leverage the potential of this compound in their work.

References

- 1. nbinno.com [nbinno.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Isothiocyanate synthesis [organic-chemistry.org]

- 5. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Chemistry of Aryl Isothiocyanates: A Technical Guide for Researchers

For Immediate Release

Aryl isothiocyanates (AITCs), organic compounds characterized by the -N=C=S functional group attached to an aromatic ring, are emerging as a pivotal class of reagents and pharmacophores in modern chemistry. Their unique electronic properties and reactivity have positioned them as indispensable building blocks in organic synthesis, particularly for the construction of diverse heterocyclic scaffolds. Furthermore, the inherent bioactivity of the isothiocyanate moiety has made AITC derivatives a focal point in medicinal chemistry and drug discovery, with profound implications for anticancer therapy. This technical guide provides an in-depth review of the applications of aryl isothiocyanates, tailored for researchers, scientists, and drug development professionals.

Synthetic Applications: Gateway to Heterocyclic Chemistry

The electrophilic carbon atom of the isothiocyanate group readily reacts with a variety of nucleophiles, making AITCs versatile precursors for a wide range of nitrogen- and sulfur-containing heterocycles. These reactions often proceed with high efficiency and regioselectivity, providing access to compound libraries with diverse pharmacological potential.

Synthesis of Thiazoles

Thiazole rings are prevalent structural motifs in many biologically active compounds. The reaction of aryl isothiocyanates with α-haloketones or other suitable C-C-N synthons provides a direct and efficient route to substituted 2-aminothiazoles.

Table 1: Synthesis of 2-Aminothiazole Derivatives from Aryl Isothiocyanates

| Aryl Isothiocyanate | α-Haloketone/Other Reagent | Reaction Conditions | Yield (%) | Reference |

| Phenyl isothiocyanate | Acetophenone, Iodine | Reflux, 12 h | 92-94 | [1][2] |

| Substituted Phenyl isothiocyanates | Propargylamines, p-TSA, DCE | Microwave, 130 °C, 10 min | 47-78 | [3] |

| Phenyl isothiocyanate | 2-Acetylnaphthalene hydrazone | Dioxane, reflux, 4 h | 87 | [4] |

| Aryl isothiocyanates | Sulfoxonium ylides, Amines, NiBr₂ | 80 °C, 12 h | Moderate to Good | [5] |

| Phenyl isothiocyanate | Ethyl 2-aminothiazole-4-carboxylate | DMF | - | [6] |

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole [1][2]

-

Reaction Setup: In a round-bottom flask, combine acetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol).

-

Reflux: Reflux the mixture for 12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After cooling, wash the reaction mixture with diethyl ether to remove unreacted acetophenone and iodine.

-

Precipitation: Pour the mixture into an ammonium hydroxide solution to precipitate the crude product.

-

Purification: Recrystallize the crude product from methanol to obtain pure 2-amino-4-phenylthiazole.

-

Characterization: Confirm the structure and purity of the product using FT-IR, ¹H NMR, ¹³C NMR, and elemental analysis.

Synthesis of Quinazolinones

Quinazolinone scaffolds are another important class of bioactive heterocycles. Aryl isothiocyanates serve as key reagents in their synthesis, typically through condensation reactions with anthranilic acid derivatives.

Table 2: Synthesis of 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones

| Anthranilic Acid Derivative | Aryl Isothiocyanate | Reaction Conditions | Yield (%) | Reference |

| 5-Substituted/4,5-disubstituted anthranilic acids | 3-Substituted/4-substituted phenyl isothiocyanates | Glacial Acetic Acid, reflux, 10 h | Good | [3] |

| Anthranilic acids | Aromatic amines, Carbon disulfide, KOH | Methanol, reflux, 3 h | Good | [7] |

| 2-Amino-nitrobenzoic acids | Alkylisothiocyanates | - | - | [8] |

| 2-Aminobenzamide | Isothiocyanates | Water, 60 °C, 16 h | Good | [9] |

| 2-Aminobenzamide | Isothiocyanates | Solvent-free, 100 °C, 16 h | Good | [9] |

| 2-Amino-N-(aryl)benzamides | Phenylisothiocyanate, Heteropolyacids | Various solvents | - | [10] |

Experimental Protocol: Synthesis of 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones [3]

-

Reaction Mixture: In a round-bottom flask, dissolve the appropriately substituted anthranilic acid and aryl isothiocyanate in glacial acetic acid.

-

Reflux: Heat the mixture to reflux and maintain for 10 hours.

-

Cooling and Precipitation: Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

-

Filtration and Washing: Collect the precipitate by filtration and wash it with a small amount of cold ethanol.

-

Drying: Dry the purified product under vacuum.

-

Characterization: Characterize the final product using IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Medicinal Chemistry Applications: A Focus on Anticancer Activity

Aryl isothiocyanates have garnered significant attention in medicinal chemistry due to their potent and diverse biological activities, most notably their anticancer properties. This has led to the development of numerous AITC-containing compounds as potential therapeutic agents.

Anticancer Activity and IC50 Values

The cytotoxic effects of aryl isothiocyanates have been evaluated against a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds.

Table 3: IC50 Values of Representative Aryl Isothiocyanates in Various Cancer Cell Lines

| Isothiocyanate | Cancer Cell Line | IC50 (µM) | Reference |

| Allyl Isothiocyanate (AITC) | Malignant glioma (GBM 8401) | 9.25 ± 0.69 | [2] |

| AITC | Leukemia (HL60/S) | 2.0 ± 0.3 | [2] |

| AITC | Leukemia (HL60/AR - doxorubicin-resistant) | 4.1 ± 0.4 | [2] |

| AITC | Lung Cancer (H1299) | 5 | [2] |

| AITC | Lung Cancer (A549) | 10 | [2] |

| AITC | Breast Cancer (MCF-7) | ~5 | [2] |

| AITC | Breast Cancer (MDA-MB-23) | ~5 | [2] |

| Phenyl Isothiocyanate (PITC) | Lung Cancer (H1299) | 7.5 | [2] |

| PITC | Lung Cancer (A549) | 15 | [2] |

Experimental Protocol: Determination of IC50 by MTT Assay [10][11][12]

-

Cell Seeding: Seed adherent cancer cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the aryl isothiocyanate compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours until a purple formazan precipitate is visible.

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a suitable software.

Mechanism of Action: Modulation of Signaling Pathways

Aryl isothiocyanates exert their anticancer effects through the modulation of multiple cellular signaling pathways, primarily the Nrf2 and NF-κB pathways.

-

Activation of the Nrf2 Pathway: Aryl isothiocyanates are potent activators of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Aryl isothiocyanates can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. The liberated Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE), upregulating the expression of a battery of cytoprotective genes.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives [article.sapub.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. An Integrated Covalent Drug Design Workflow using Site-Identification by Ligand Competitive Saturation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Protein Labeling with 4-(Trifluoromethoxy)phenyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein labeling is a fundamental technique in life sciences and drug development, enabling the study of protein function, localization, and interactions. Isothiocyanates are a class of reagents that react with primary amine groups on proteins, forming stable thiourea bonds.[1] This document provides detailed application notes and protocols for the use of 4-(Trifluoromethoxy)phenyl isothiocyanate, a labeling reagent that can be used to introduce a trifluoromethoxy-phenyl group onto proteins. This moiety can be useful for a variety of applications, including as a unique tag for detection or for modulating the physicochemical properties of the labeled protein.

The isothiocyanate group (-N=C=S) of this compound reacts with the primary amine groups (-NH2) present on the N-terminus of the protein and the side chains of lysine residues.[2] This reaction is most efficient under slightly alkaline conditions (pH 8.0-9.5), which promote the deprotonation of the amine groups, making them more nucleophilic.[3] The resulting thiourea linkage is stable, ensuring a permanent label on the protein.

Key Considerations for Protein Labeling

Several factors must be considered to ensure successful and efficient protein labeling with this compound:

-

Purity of Protein: The protein solution should be of high purity and free from any low molecular weight contaminants that contain primary amines, as these will compete with the protein for reaction with the isothiocyanate.

-

Buffer Composition: Amine-containing buffers such as Tris (tris(hydroxymethyl)aminomethane) or glycine must be avoided as they will react with the isothiocyanate, reducing the labeling efficiency.[4] Suitable buffers include carbonate/bicarbonate, borate, or phosphate-buffered saline (PBS) at an appropriate pH.

-

pH of the Reaction: The reaction pH should be maintained between 8.0 and 9.5 to ensure the primary amines on the protein are sufficiently deprotonated and reactive.[3]

-

Molar Ratio of Reagent to Protein: The optimal molar ratio of this compound to protein needs to be determined empirically. A starting point is typically a 10- to 20-fold molar excess of the labeling reagent.[5] Insufficient reagent will result in low labeling efficiency, while excessive amounts can lead to protein modification at multiple sites, potentially affecting its function, or to protein precipitation.[6]

-

Reaction Time and Temperature: The labeling reaction is typically carried out for 1-2 hours at room temperature or overnight at 4°C.[7] Longer incubation times may be necessary for less reactive proteins.

-

Light Sensitivity: While this compound itself is not fluorescent, it is good practice to protect the reaction mixture from light, as is common for many labeling reagents.[4]

Data Presentation

Due to the limited availability of specific experimental data for this compound in protein labeling applications, the following tables provide a template for how to structure and present quantitative data. Researchers should determine these values experimentally for their specific protein of interest.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 64285-95-6 | [8] |

| Molecular Formula | C8H4F3NOS | [8] |

| Molecular Weight | 219.18 g/mol | [8] |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in organic solvents like DMSO and DMF | [4] |

Table 2: Recommended Starting Conditions for Protein Labeling

| Parameter | Recommended Range | Notes |

| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve labeling efficiency but may increase the risk of precipitation.[6] |

| Labeling Buffer | 0.1 M Sodium Bicarbonate, pH 8.5-9.0 | Avoid buffers containing primary amines. |

| Molar Ratio (Reagent:Protein) | 10:1 to 50:1 | This needs to be optimized for each protein. |

| Reaction Temperature | 4°C to 25°C | Lower temperatures can help maintain protein stability.[9] |

| Reaction Time | 2 hours to overnight | Longer times may be needed for lower temperatures or less reactive proteins. |

Table 3: Example of Quantitative Analysis of Labeled Protein

| Parameter | Method | Example Result |

| Protein Concentration | Bradford Assay or A280 Measurement | 2.5 mg/mL |

| Degree of Labeling (DOL) | Mass Spectrometry | 1.2 labels/protein |

| Labeling Efficiency | Comparison of labeled vs. total protein | 85% |

| Purity of Labeled Protein | SDS-PAGE / HPLC | >95% |

Experimental Protocols

The following are detailed protocols for the labeling of proteins with this compound.

Protocol 1: General Protein Labeling

This protocol provides a general procedure for labeling a purified protein in solution.

Materials:

-

Purified protein in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.5-9.0

-

Quenching Solution: 1.5 M hydroxylamine, pH 8.5 (or another amine-containing buffer like Tris)

-

Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the Labeling Buffer to a final concentration of 1-10 mg/mL. If the protein is already in a different buffer, perform a buffer exchange into the Labeling Buffer using dialysis or a desalting column.

-

-

Labeling Reagent Preparation:

-

Immediately before use, prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF.

-

-

Labeling Reaction:

-

Calculate the required volume of the labeling reagent stock solution to achieve the desired molar excess.

-

Slowly add the labeling reagent to the protein solution while gently stirring.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Quenching the Reaction:

-

To stop the reaction, add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.

-

Incubate for 1 hour at room temperature.

-

-

Purification of the Labeled Protein:

-

Remove the unreacted labeling reagent and by-products by passing the reaction mixture through a size-exclusion chromatography column pre-equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).

-

The first colored fraction to elute will be the labeled protein.

-

-

Characterization of the Labeled Protein:

-

Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA assay).

-

Determine the Degree of Labeling (DOL) by mass spectrometry. The DOL is the average number of label molecules conjugated to each protein molecule.

-

Assess the purity of the labeled protein by SDS-PAGE.

-

Protocol 2: Determination of the Degree of Labeling (DOL) by Mass Spectrometry

Materials:

-

Labeled protein sample from Protocol 1

-

Mass spectrometer (e.g., MALDI-TOF or ESI-MS)

Procedure:

-

Sample Preparation:

-

Prepare the labeled protein sample for mass spectrometry analysis according to the instrument manufacturer's instructions. This may involve desalting and dilution.

-

-

Mass Spectrometry Analysis:

-

Acquire the mass spectrum of the unlabeled protein as a control.

-

Acquire the mass spectrum of the labeled protein.

-

-

Data Analysis:

-

Determine the molecular weight of the unlabeled protein (MW_protein).

-

Determine the molecular weight of the labeled protein (MW_labeled_protein).

-

The mass shift (ΔMW) is the difference between the molecular weight of the labeled and unlabeled protein.

-

The Degree of Labeling (DOL) can be calculated using the following formula: DOL = (MW_labeled_protein - MW_protein) / MW_label where MW_label is the molecular weight of this compound (219.18 g/mol ).

-

Mandatory Visualizations

Caption: Experimental workflow for protein labeling.

Caption: Chemical reaction of protein labeling.

References

- 1. This compound | 64285-95-6 [chemicalbook.com]

- 2. letstalkacademy.com [letstalkacademy.com]

- 3. benchchem.com [benchchem.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. lifewp.bgu.ac.il [lifewp.bgu.ac.il]

- 8. scbt.com [scbt.com]

- 9. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Biological Evaluation of Novel Thiourea Derivatives from 4-(Trifluoromethoxy)phenyl Isothiocyanate

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of novel thiourea derivatives starting from 4-(trifluoromethoxy)phenyl isothiocyanate. The methodologies described herein cover the general synthesis, purification, and characterization of these compounds. Furthermore, this note summarizes the significant potential of these derivatives as anticancer and antimicrobial agents, supported by quantitative biological activity data from studies on structurally related compounds. A proposed signaling pathway involved in the anticancer activity of these compounds is also illustrated.

Introduction

Thiourea derivatives represent a versatile class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The introduction of fluorine-containing substituents, such as the trifluoromethoxy group (-OCF3), can significantly enhance the pharmacological properties of these molecules by improving metabolic stability, lipophilicity, and binding affinity to biological targets. This document outlines the synthesis of novel N-(4-(trifluoromethoxy)phenyl)-N'-substituted thioureas and presents their potential therapeutic applications.

Experimental Protocols

General Synthesis of N-(4-(Trifluoromethoxy)phenyl)-N'-substituted Thiourea Derivatives

This protocol describes the facile, one-step synthesis of N,N'-disubstituted thioureas through the reaction of this compound with various primary and secondary amines.

Materials:

-

This compound

-

Substituted primary or secondary amine (e.g., substituted anilines, heterocyclic amines, alkylamines)

-

Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), acetone, or ethanol)

-

Magnetic stirrer and stirring bar

-

Round-bottom flask

-

Standard glassware for workup and purification

Procedure:

-

In a clean, dry round-bottom flask, dissolve the selected primary or secondary amine (1.0 mmol) in the chosen anhydrous solvent (10-20 mL).

-

To this solution, add this compound (1.0 mmol) portion-wise at room temperature while stirring.

-

Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reactions are typically complete within 2-12 hours. For less reactive amines, gentle heating (40-60 °C) may be required.

-

Upon completion of the reaction, remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate/hexane mixtures) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.

General Workflow for Synthesis and Evaluation